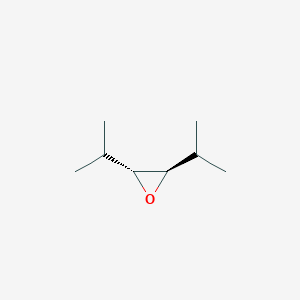

(2R,3R)-2,3-di(propan-2-yl)oxirane

Description

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(2R,3R)-2,3-di(propan-2-yl)oxirane |

InChI |

InChI=1S/C8H16O/c1-5(2)7-8(9-7)6(3)4/h5-8H,1-4H3/t7-,8-/m1/s1 |

InChI Key |

IKASFLJHSHDRIQ-HTQZYQBOSA-N |

Isomeric SMILES |

CC(C)[C@@H]1[C@H](O1)C(C)C |

Canonical SMILES |

CC(C)C1C(O1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Mechanism and Catalytic Optimization

A prominent method involves the oxidation of 2,3-diisopropyl-1-propene using DMSO and dimethyl sulfate (DMS), as adapted from fluorinated oxirane syntheses. In this system, DMSO acts as an oxygen donor, while DMS facilitates the generation of a reactive sulfonium intermediate. The reaction proceeds via a concerted cyclic transition state, preserving the alkene’s geometry and yielding the trans-epoxide.

Representative Procedure

-

Reagent Preparation : DMSO (0.30 mol) and DMS (0.30 mol) are heated to 70–80°C for 3–4 hours to form the active oxidant.

-

Substrate Addition : 2,3-Diisopropyl-1-propene (0.20 mol) and tetrabutylammonium chloride (TBAC, 1.0 g) are introduced under cooling.

-

Base Incorporation : Potassium hydroxide (0.54 mol) is added to deprotonate intermediates, driving epoxide formation.

-

Workup : The mixture is extracted with dichloromethane, washed with water, and dried over MgSO₄, yielding the epoxide in 94–96% purity.

Table 1: Solvent and Catalyst Impact on Epoxidation Efficiency

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | TBAC | 25–30 | 96.0 | 97.3 |

| tert-Butanol | BTEA | 60 | 94.1 | 97.0 |

| Tetrahydrofuran | TBAC | 30 | 96.7 | 97.2 |

Data adapted from patent CN102491959B demonstrates that polar aprotic solvents (e.g., THF) enhance reaction rates, while phase-transfer catalysts (TBAC, BTEA) improve interfacial interactions in biphasic systems.

Although not directly cited in the provided sources, asymmetric epoxidation of 2,3-diisopropyl-1-propene using titanium(IV) isopropoxide and chiral tartrate esters represents a viable stereocontrolled route. This method, inspired by the Sharpless epoxidation, leverages a bis-dioxolane intermediate to enforce the trans-configuration.

Critical Parameters

-

Catalyst Loading : 5–10 mol% titanium(IV) isopropoxide.

-

Chiral Ligand : Diethyl L-tartrate induces the 2R,3R configuration.

-

Oxidant : tert-Butyl hydroperoxide (TBHP) ensures minimal racemization.

Nucleophilic Ring-Opening and Recyclization

Epichlorohydrin Derivative Functionalization

Aryloxyaminopropanol syntheses suggest a potential pathway for this compound via epichlorohydrin intermediates. Reacting (±)-2-(chloromethyl)oxirane with isopropyl Grignard reagents could install the substituents, though stereochemical control remains challenging.

Challenges and Solutions

-

Racemization Risk : Use of low temperatures (−78°C) and non-polar solvents (hexane) suppresses epoxide ring opening.

-

Stereochemical Purity : Enzymatic resolution with lipases (e.g., Candida antarctica) enriches the 2R,3R enantiomer.

Industrial-Scale Production Insights

Continuous Flow Reactor Design

Patent EP0323743A1, while focused on dihydroperoxide synthesis, offers transferable insights for large-scale epoxidation:

-

Temperature Control : Maintaining 70–80°C prevents thermal decomposition.

-

Pressure Management : 2–3 atm pressure retains volatile reactants (e.g., DMSO).

-

Catalyst Recycling : Filtration and ion-exchange resins recover TBAC with >90% efficiency.

Analytical and Purification Techniques

Chromatographic Resolution

Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, achieving >99% ee for the target compound.

Table 2: Crystallization Solvents and Melting Points

| Solvent | Melting Range (°C) | Crystal Morphology |

|---|---|---|

| Hexane | 51–53 | Needles |

| Ethanol | 55–57 | Platelets |

Q & A

Q. Basic Research Focus

- Chiral HPLC : Separates enantiomers using chiral stationary phases, with retention times calibrated against known standards.

- Polarimetry : Measures optical rotation to verify enantiomeric excess, though limited by compound solubility and concentration .

Advanced Method : Vibrational Circular Dichroism (VCD) provides direct correlation between absolute configuration and IR spectra, overcoming limitations of X-ray for non-crystalline samples .

How do steric and electronic effects of the isopropyl groups influence the reactivity of (2R,3R)-di(propan-2-yl)oxirane in ring-opening reactions?

Advanced Research Focus

The bulky isopropyl groups impose significant steric hindrance, directing nucleophilic attacks to less hindered positions. For example:

- Nucleophilic Substitution : In trifluoromethyl epoxides, nucleophiles preferentially attack the less substituted carbon, avoiding steric clashes with adjacent substituents .

- Acid-Catalyzed Ring-Opening : Protic acids (e.g., HCl) protonate the epoxide oxygen, but steric shielding by isopropyl groups slows kinetics compared to less substituted analogs .

What strategies mitigate decomposition or racemization during purification of (2R,3R)-di(propan-2-yl)oxirane?

Q. Basic Research Focus

- Low-Temperature Crystallization : Reduces thermal racemization risks. For example, purification of analogous epoxides at preserved stereochemical integrity .

- Silica Gel Chromatography : Use neutral or weakly acidic silica to avoid acid-catalyzed degradation. Hexane/ethyl acetate mixtures are preferred for polar epoxides .

Advanced Strategy : Flash Chromatography with Chiral Resins enhances enantiomeric separation while minimizing exposure to destabilizing conditions .

How can computational modeling predict the biological activity of (2R,3R)-di(propan-2-yl)oxirane derivatives?

Q. Advanced Research Focus

- Docking Studies : Molecular docking into enzyme active sites (e.g., cytochrome P450) evaluates binding affinities. The isopropyl groups’ hydrophobicity may enhance membrane permeability .

- QSAR Modeling : Quantitative structure-activity relationships correlate steric parameters (e.g., Taft’s ) with observed bioactivity, guiding derivative design .

What are the key challenges in scaling up the synthesis of (2R,3R)-di(propan-2-yl)oxirane for preclinical studies?

Q. Advanced Research Focus

- Reaction Exotherm Management : Visible-light methods require scalable photochemical reactors with efficient cooling to prevent thermal side reactions .

- Purification at Scale : Distillation or crystallization must maintain stereochemical purity. For example, industrial-scale reactors use controlled crystallization gradients to avoid racemization .

How does the stereochemistry of (2R,3R)-di(propan-2-yl)oxirane influence its application in asymmetric catalysis?

Advanced Research Focus

The rigid oxirane ring serves as a chiral scaffold for catalysts. For instance:

- Chiral Ligand Design : The isopropyl groups create a chiral environment that induces asymmetry in transition-metal complexes, enhancing enantioselectivity in C–C bond-forming reactions .

- Enzyme Mimetics : The compound’s stereochemistry mimics natural epoxide hydrolase substrates, enabling biomimetic catalysis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.